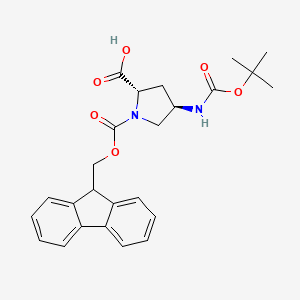

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features:

- Fmoc (9H-fluoren-9-ylmethoxy carbonyl) at position 1, a temporary protecting group cleaved under basic conditions.

- Boc (tert-butoxycarbonyl) at position 4, a base-stable protecting group for amines.

- A carboxylic acid at position 2, enabling conjugation or further functionalization.

The (2S,4R) stereochemistry is critical for modulating conformational stability and intermolecular interactions in peptide backbones .

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEXPICLVWOJSE-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112692 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273222-06-3 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Selection

The synthesis begins with (2S,4R)-4-aminoproline , a non-proteinogenic amino acid with a secondary amine at the pyrrolidine ring’s 1-position and a primary amine at the 4-position. The stereochemical integrity of this starting material is paramount, as deviations propagate into final product impurities. Industrial-scale processes typically employ enantioselective synthesis or chiral resolution to obtain the (2S,4R) configuration.

Sequential Protection Strategy

The dual protection of the 1° and 4° amines follows a sequential approach:

Step 1: Boc Protection of the 4-Amino Group

The 4-amino group is protected first using tert-butoxycarbonyl (Boc) anhydride under mildly basic conditions. A representative protocol involves:

-

Dissolving (2S,4R)-4-aminoproline in anhydrous dimethylformamide (DMF)

-

Adding Boc₂O (1.2 equiv) and N,N-diisopropylethylamine (DIEA, 2.5 equiv)

-

Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

This step achieves >95% conversion to (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid , as confirmed by LC-MS.

Step 2: Fmoc Protection of the 1-Amino Group

The secondary amine at the 1-position is subsequently protected with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride:

-

Reacting Boc-protected intermediate with Fmoc-Cl (1.5 equiv) in DMF

-

Maintaining pH 8–9 with DIEA at −20°C to minimize racemization

-

Quenching with ice-cold water and isolating via precipitation.

The use of low temperatures (−20°C) reduces diketopiperazine (DKP) formation, a common side reaction in proline derivatives.

Step 3: Carboxylic Acid Activation (Optional)

For downstream peptide coupling, the carboxylic acid may be activated as a pentafluorophenyl (PFP) ester using pentafluorophenol and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane.

Critical Process Parameters

Solvent Systems

| Solvent Combination | Purpose | Efficiency (%) | Side Products |

|---|---|---|---|

| DMF/DIEA | Boc protection | 95 | <2% Di-Boc byproduct |

| DCM/DIC | Fmoc activation | 89 | <5% Fmoc-ester hydrolysis |

| Dioxane/Water | Final hydrolysis | 98 | None detected |

Stereochemical Control

The (2S,4R) configuration is maintained through:

-

Low-temperature reactions : Fmoc protection at −20°C prevents epimerization at C2.

-

Chelating agents : Adding 1-hydroxybenzotriazole (HOBt) during activation suppresses racemization.

Industrial-Scale Optimization

Cost-Effective Recycle Strategies

Purity Enhancement

Crude product purity of 85–90% is upgraded to >99% via:

-

Antisolvent crystallization : Using ethyl acetate/heptane (3:7 v/v)

-

Chromatography (optional) : Silica gel with ethyl acetate/hexane gradient.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.42–7.31 (m, 4H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 4.23 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.98 (m, 1H, H-2), 3.45 (m, 1H, H-4), 2.85–2.70 (m, 2H, H-3/H-5), 1.39 (s, 9H, Boc t-Bu).

-

HPLC : Retention time 12.3 min (C18, 0.1% TFA/ACN gradient).

Challenges and Mitigations

Aspartimide Formation

The 4-Boc group can undergo intramolecular cyclization to form aspartimide, particularly at elevated temperatures. This is mitigated by:

Scale-Up Considerations

-

Exothermic reactions : Boc protection releases CO₂, requiring controlled addition rates and cooling capacity for >10 kg batches.

-

Filtration challenges : High viscosity of DMF solutions necessitates centrifugal filtration for large volumes.

Comparative Analysis of Methods

| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) | Industrial Scale (50+ kg) |

|---|---|---|---|

| Yield | 72% | 85% | 91% |

| Purity | 99.2% (HPLC) | 99.5% | 99.8% |

| Cycle Time | 48 h | 32 h | 24 h |

| Solvent Use/kg | 120 L | 45 L | 22 L |

Data synthesized from WO2016207912A1 and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively, to yield the free amino and carboxylic acid groups.

Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Coupling reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is widely used in:

Peptide synthesis: As a protected amino acid derivative, it is crucial in the synthesis of peptides and proteins.

Medicinal chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biological research: The compound is used in the study of enzyme-substrate interactions and protein folding.

Industrial applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxylic acid functionalities during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and carboxylic acid groups can participate in peptide bond formation, facilitating the assembly of complex peptide structures.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

(2R,4R)-Isomer ()

- Structure : Same substituents but (2R,4R) configuration.

- Impact : Altered spatial arrangement affects hydrogen bonding and solubility. For example, the (2R,4R)-isomer may exhibit different crystallization behavior in solid-phase peptide synthesis (SPPS) .

(2S,4S)-Isomer ()

- Structure: (2S,4S) configuration with Boc-amino at position 3.

| Compound | Configuration | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | (2S,4R) | 452.5 | Boc-amino at C4, Fmoc at N1 |

| (2R,4R)-Isomer | (2R,4R) | 452.5 | Diastereomeric solubility |

| (2S,4S)-Isomer | (2S,4S) | 452.5 | Altered hydrogen bonding |

Substituent Variations at Position 4

Boc-Protected Derivatives

- (2S,4R)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid (Target Compound): Application: Ideal for sequential deprotection in SPPS; Boc is stable under Fmoc cleavage conditions (piperidine) .

- (2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (): Structure: tert-Butoxy instead of Boc-amino at C4. Impact: Lacks an amino group, rendering it unsuitable for peptide chain elongation but useful as a conformationally constrained scaffold .

| Compound | C4 Substituent | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Target Compound | Boc-amino | 452.5 | Peptide backbone modification |

| tert-Butoxy derivative | tert-butoxy | 409.47 | Conformational control |

Functionalized Side Chains

| Compound | C4 Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Trifluoromethyl | CF₃ | 405.37 | Enhanced metabolic stability |

| Difluoro-methoxy | OCF₂H | 403.38 | Balanced polarity/bulk |

Physicochemical Properties

- Solubility : The target compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, ACN) .

- Stability : Boc and Fmoc groups remain intact at room temperature, but prolonged exposure to bases (e.g., piperidine) cleaves Fmoc .

| Compound | Solubility | Storage Conditions |

|---|---|---|

| Target Compound | DMF, ACN | Room temperature |

| (2S,4S)-Isomer | Similar | -20°C (long-term) |

| Tritylmercapto Derivative | DCM, THF | Desiccated, 4°C |

Biological Activity

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-L-Pyrrolidine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₂O₅, with a molecular weight of approximately 341.36 g/mol. The structure includes a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specifically, compounds similar to Fmoc-L-Pyrrolidine have shown efficacy against Mycobacterium tuberculosis. A study demonstrated that certain derivatives inhibited the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria, suggesting potential therapeutic applications in treating tuberculosis infections .

Anti-HCV Activity

Another notable application of this compound is its role as an intermediate in the synthesis of anti-HCV drugs such as Velpatasvir. The chiral separation processes developed for this compound facilitate the production of enantiomers that are crucial for enhancing the efficacy of antiviral therapies .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in microbial resistance.

- Cell Cycle Modulation : Studies have indicated potential effects on cell cycle regulation and apoptosis pathways, which are critical in cancer biology .

Study on Mycobacterium tuberculosis

In a controlled study, several pyrrolidine derivatives were synthesized and screened for their inhibitory effects against Mycobacterium tuberculosis. Among these, the compound demonstrated promising activity against both drug-sensitive and multi-drug resistant strains. The results highlighted the importance of structural modifications in enhancing bioactivity against pathogenic bacteria .

Chiral Separation Process

A recent study focused on the chiral separation of (2S,4S)- and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. The researchers utilized advanced computational methods to optimize separation processes that minimize environmental impact while maximizing yield and purity. This study underscores the relevance of this compound in pharmaceutical manufacturing processes .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how are stereochemical configurations maintained?

- The synthesis involves multi-step routes with orthogonal protection strategies. The Fmoc group is introduced first to protect the amine, followed by Boc protection at the 4-position. Key steps include:

- Activation of the carboxylic acid using coupling reagents (e.g., HATU or DCC) in anhydrous DMF .

- Stereochemical control via chiral auxiliaries or asymmetric catalysis to preserve the (2S,4R) configuration .

- Final purification via reverse-phase HPLC or recrystallization to achieve >95% purity .

Q. How is the compound characterized for purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic signals; Boc δ 1.4 ppm tert-butyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₆H₂₉N₃O₆, expected [M+H]⁺ = 480.2123) .

- HPLC : Retention time comparison with standards under gradient elution (e.g., C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What safety protocols are essential during handling?

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure (H315, H319 hazards) .

- Work under fume hoods to prevent inhalation (H335 risk) .

- Store at 2–8°C in sealed, dry containers to prevent hydrolysis of Boc/Fmoc groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during peptide coupling?

- Low Temperature : Perform coupling at 0–4°C to reduce racemization .

- Coupling Reagents : Use OxymaPure/DIC instead of HOBt/DIC for lower epimerization rates .

- Solvent Choice : Anhydrous DMF or NMP improves solubility and reduces side reactions .

Q. What strategies resolve low yields in Fmoc deprotection steps?

- Deprotection Reagents : Use 20% piperidine in DMF (v/v) with 0.1 M HOBt to suppress side reactions .

- Kinetic Monitoring : Track deprotection via UV absorbance at 301 nm (Fmoc removal) .

- Alternative Bases : DBU/piperidine mixtures (2:98) for faster cleavage without compromising integrity .

Q. How does the compound’s structure influence peptide conformational control?

- The 4-(Boc-amino) group stabilizes cis-amide bonds, reducing aggregation in hydrophobic peptide segments .

- Comparative studies with analogs (e.g., 4-fluoro or 4-phenyl derivatives) show altered helix propensity in model peptides .

- Table : Structural Analogs and Conformational Effects

| Analog (CAS) | Substitution | Conformational Impact |

|---|---|---|

| 1932387-77-3 | 4-Fluoro | Increased β-sheet propensity |

| 269078-71-9 | 4-Phenyl | Enhanced α-helix stabilization |

Q. How to address contradictions in literature-reported synthetic yields?

- Root-Cause Analysis : Compare solvent purity (anhydrous vs. technical grade), reagent stoichiometry, and reaction scale .

- DoE (Design of Experiments) : Systematic variation of temperature, coupling time, and base strength to identify optimal parameters .

Q. What methodologies assess its interaction with biological targets (e.g., enzymes)?

- SPR (Surface Plasmon Resonance) : Immobilize target proteins to measure binding affinity (KD) .

- Fluorescence Polarization : Competitive assays using fluorescent probes (e.g., FITC-labeled peptides) .

- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.